molecular formula C21H20F3N3O3S B292538 Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate

Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate

货号 B292538
分子量: 451.5 g/mol
InChI 键: FJDYNMNGETWRQX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. The BTK pathway plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用机制

Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate works by binding to the active site of BTK, which prevents its phosphorylation and subsequent downstream signaling. This leads to the inhibition of B-cell receptor signaling and ultimately results in the induction of apoptosis and inhibition of proliferation of B-cells.
Biochemical and Physiological Effects
Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also highly selective for BTK, with minimal off-target effects on other kinases. In preclinical studies, Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate has been shown to be well-tolerated and has not shown any significant toxicity.

实验室实验的优点和局限性

Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of BTK, which makes it an ideal tool for studying the B-cell receptor signaling pathway. It also has a favorable pharmacokinetic profile, which allows for easy administration in animal models.
However, there are some limitations to the use of Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate in lab experiments. It is a small molecule inhibitor, which means that it may not fully recapitulate the effects of genetic knockout or knockdown of BTK. Additionally, the pharmacokinetic properties of Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate may differ in humans compared to animal models, which may limit its translatability to clinical settings.

未来方向

There are several future directions for the development of Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or CD20 antibodies. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, the identification of biomarkers that predict response to BTK inhibitors may help to personalize treatment for patients with B-cell malignancies.

合成方法

The synthesis of Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate involves several steps, starting with the reaction of 2-amino-4,6-dimethylpyridine with 2-chloroacetyl chloride to form 2-(acetylamino)-4,6-dimethylpyridine. This intermediate is then reacted with sodium sulfide to yield 2-[(acetylamino)-4,6-dimethylpyridin-3-yl]sulfanyl]acetic acid. The final step involves the reaction of this intermediate with 3-(trifluoromethyl)aniline and ethyl chloroformate to form Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate.

科学研究应用

Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate has demonstrated potent inhibition of BTK activity and has shown to be effective in inducing apoptosis and inhibiting proliferation of B-cells.

属性

分子式

C21H20F3N3O3S

分子量

451.5 g/mol

IUPAC 名称

ethyl 2-[N-[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]-3-(trifluoromethyl)anilino]acetate

InChI

InChI=1S/C21H20F3N3O3S/c1-4-30-19(29)11-27(16-7-5-6-15(9-16)21(22,23)24)18(28)12-31-20-17(10-25)13(2)8-14(3)26-20/h5-9H,4,11-12H2,1-3H3

InChI 键

FJDYNMNGETWRQX-UHFFFAOYSA-N

SMILES

CCOC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)C(=O)CSC2=C(C(=CC(=N2)C)C)C#N

规范 SMILES

CCOC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)C(=O)CSC2=C(C(=CC(=N2)C)C)C#N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。